molecular formula C18H21NO2 B13380975 N-(2,6-dimethylphenyl)-4-propoxybenzamide

N-(2,6-dimethylphenyl)-4-propoxybenzamide

Cat. No.: B13380975
M. Wt: 283.4 g/mol
InChI Key: LSGNHDPVSWGNDO-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-4-propoxybenzamide is a chemical compound of significant interest in medicinal chemistry and agrochemical research, primarily due to the established biological activities of the benzamide scaffold. Benzamides are a well-studied class of compounds known for their ability to interact with various biological targets. The core structure, N-(2,6-dimethylphenyl)benzamide, is a recognized pharmacophore . Scientific literature indicates that close structural analogs of this compound exhibit a range of potent biological properties. For instance, one study discovered that 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide is a potent metabolic inhibitor with effective anticonvulsant activity in animal models, acting as a strong potentiator of hexobarbital-induced sleeping time . Furthermore, various substituted benzamides have been extensively investigated for their pesticidal potential, demonstrating notable insecticidal and fungicidal activities . The specific propoxy substitution on the benzamide ring in this molecule is a key synthetic modification that may influence its physicochemical properties, such as lipophilicity, and its binding affinity to target receptors. This compound is intended for research applications only, including use as a standard in analytical chemistry, a building block in organic synthesis for the development of new active molecules, and a tool compound in biological assays to probe mechanism of action. Researchers are exploring its potential in these and other areas. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-4-propoxybenzamide

InChI

InChI=1S/C18H21NO2/c1-4-12-21-16-10-8-15(9-11-16)18(20)19-17-13(2)6-5-7-14(17)3/h5-11H,4,12H2,1-3H3,(H,19,20)

InChI Key

LSGNHDPVSWGNDO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2C)C

Origin of Product

United States

Preparation Methods

Alkylation of 4-Hydroxy-N-(2,6-dimethylphenyl)benzamide

A two-step approach involves:

  • Demethylation : Starting with 4-methoxy-N-(2,6-dimethylphenyl)benzamide, boron tribromide (BBr₃) in methylene chloride at -75°C removes the methyl group to yield 4-hydroxy-N-(2,6-dimethylphenyl)benzamide (m.p. 232–234°C, 80% yield).
  • Propylation : The hydroxyl group is alkylated using propyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF).

Advantages : High purity and scalability.
Challenges : Requires low-temperature handling of BBr₃, a hazardous reagent.

Nucleophilic Aromatic Substitution

4-Fluoro-N-(2,6-dimethylphenyl)benzamide reacts with sodium propoxide under reflux in DMSO to replace fluorine with a propoxy group. This method parallels the synthesis of 4-(dimethylamino)-N-(2,6-dimethylphenyl)benzamide (56% yield at 150°C).

Parameter Details
Reactants 4-Fluoro precursor, NaOPr
Solvent DMSO
Temperature 120–150°C
Yield ~50–60% (estimated)

Limitations : Moderate yields due to competing side reactions.

Direct Coupling via Carboxylic Acid Activation

4-Propoxybenzoic acid is activated using TBTU (tetramethyluronium tetrafluoroborate) and coupled with 2,6-dimethylaniline in DMF. This method aligns with procedures for related benzamides.

Procedure :

  • Synthesize 4-propoxybenzoic acid via propylation of 4-hydroxybenzoic acid.
  • Activate the acid with TBTU and NEt₃.
  • React with 2,6-dimethylaniline at room temperature for 24 hours.

Yield : ~70–85% (based on analogous reactions).

Comparative Analysis of Methods

Method Yield (%) Purity Complexity Key Reagents
Alkylation 70–80 High Moderate BBr₃, propyl bromide
Nucleophilic Substitution 50–60 Medium Low NaOPr, DMSO
Direct Coupling 70–85 High High TBTU, NEt₃

Critical Reaction Parameters

  • Temperature Control : Demethylation with BBr₃ requires strict cooling (-75°C) to prevent side reactions.
  • Solvent Choice : DMSO enhances nucleophilicity in substitution reactions but complicates purification.
  • Coupling Agents : TBTU improves amide bond formation efficiency compared to traditional carbodiimides.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-4-propoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,6-dimethylphenyl)-4-propoxybenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of N-(2,6-Dimethylphenyl) Benzamide Derivatives

Compound Name Benzamide Substituent Amide Side Chain Primary Use
This compound Propoxy (–OCH₂CH₂CH₃) None (direct benzamide) (Inferred fungicide)
Metalaxyl Methyl (–CH₃) Methoxyacetyl Fungicide
Benalaxyl Methyl (–CH₃) Phenylacetyl Fungicide
N-(2,6-Dimethylphenyl)-4-methylbenzamide Methyl (–CH₃) None (direct benzamide) (Unreported)
Dimethachlor Chloro (–Cl) 1-Methoxyethyl Herbicide

Key Observations :

  • This trait is critical for fungicides requiring foliar penetration .
  • Amide Side Chain: Unlike metalaxyl and benalaxyl, which feature methoxyacetyl or phenylacetyl groups on the amide nitrogen, the target compound lacks this side chain. Such side chains in analogs are known to enhance binding to fungal RNA polymerase, suggesting the target compound may have a distinct mode of action .

Physicochemical and Crystallographic Insights

  • Crystallography : The crystal structure of N-(2,6-dimethylphenyl)-4-methylbenzamide reveals a planar benzamide ring and intermolecular hydrogen bonding, which stabilize the lattice . The propoxy group in the target compound may introduce steric hindrance, altering crystal packing and solubility.
  • Solubility and Stability : Propoxy’s longer alkyl chain likely reduces water solubility compared to methyl or methoxy groups, favoring persistence in hydrophobic environments. This could translate to longer residual activity in agricultural settings .

Functional Analogues in Herbicides

  • Dimethachlor: A chloroacetamide herbicide, dimethachlor shares the N-(2,6-dimethylphenyl) group but includes a chloro and methoxyethyl side chain. This highlights how minor structural changes (e.g., chloro vs. propoxy) can shift activity from fungicidal to herbicidal .

Biological Activity

N-(2,6-dimethylphenyl)-4-propoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies based on diverse sources.

Chemical Structure and Properties

This compound belongs to the benzamide class of compounds, characterized by the presence of a benzene ring substituted with various functional groups. The specific substitutions in this compound may influence its biological activity.

  • Antiviral Activity : Research indicates that certain benzamide derivatives can inhibit viral replication. For instance, derivatives that interact with the hepatitis B virus (HBV) core protein have been identified as promising antiviral agents. They promote the formation of empty capsids, which disrupts the viral life cycle without affecting other cellular components .
  • Kinase Inhibition : Some benzamide derivatives exhibit inhibitory effects on kinases involved in cancer progression. For example, compounds designed to inhibit RET kinase have shown moderate to high potency in cellular assays, suggesting that this compound may share similar properties .
  • Inflammation Modulation : Benzamides have also been studied for their ability to suppress inflammatory processes through phosphodiesterase (PDE) inhibition. This mechanism is particularly relevant for conditions like asthma and other inflammatory diseases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Effect Mechanism Reference
AntiviralInhibition of HBV replicationDisruption of capsid assembly
AntitumorInhibition of cell proliferationKinase inhibition (e.g., RET kinase)
Anti-inflammatoryReduction in inflammatory markersPDE inhibition

Case Studies

  • Hepatitis B Virus Research : A study demonstrated that certain benzamide derivatives significantly reduced cytoplasmic HBV DNA levels. The mechanism involved binding to the HBV core protein, leading to disrupted nucleocapsid assembly and reduced viral load .
  • Cancer Therapy Applications : Investigations into benzamide derivatives for cancer therapy have highlighted their potential as RET kinase inhibitors. One study reported that specific derivatives effectively inhibited cell proliferation driven by RET mutations, indicating their utility in targeted cancer therapies .
  • Inflammatory Disease Models : In models of asthma and other inflammatory conditions, benzamides have shown promise as therapeutic agents by modulating cyclic nucleotide levels through PDE inhibition, thereby reducing inflammation and improving respiratory function .

Q & A

Q. How can researchers optimize the synthesis of N-(2,6-dimethylphenyl)-4-propoxybenzamide to achieve high yield and purity?

Synthetic optimization should focus on stoichiometric ratios, reaction conditions, and purification techniques. For example, a molar ratio of 4:1 (amine to substrate) is often critical for minimizing side reactions in analogous benzamide syntheses . Employing HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) ensures purity validation. Recrystallization using ethanol or methanol can further enhance crystallinity, as demonstrated in structurally similar compounds like N-(2,6-dimethylphenyl)-4-methylbenzamide .

Q. What crystallographic methods are recommended for determining the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement is the gold standard. The SHELX system is robust for small-molecule refinement, particularly for resolving torsional angles and hydrogen bonding in benzamide derivatives . For visualization, ORTEP-3 or similar GUI-based software can generate thermal ellipsoid plots to highlight molecular geometry and packing interactions .

Q. How should researchers analyze impurities in synthesized batches of this compound?

Impurity profiling via LC-MS or GC-MS is essential. Reference standards like N-(2,6-dimethylphenyl)piperidine-2-carboxamide (CAS 15883-20-2) can guide identification of common byproducts. Regulatory guidelines recommend thresholds of ≤0.1% for individual impurities in pharmaceutical intermediates .

Advanced Research Questions

Q. What strategies mitigate metabolic inactivation of N-(2,6-dimethylphenyl) benzamide derivatives in pharmacological studies?

Metabolic N-acetylation is a key inactivation pathway for structurally related compounds like Ameltolide®. Strategies include:

  • Introducing steric hindrance at the metabolically labile site (e.g., 3,4-diamino substitution) to block acetyltransferase activity .
  • Using deuterium isotope effects to slow enzymatic degradation.
  • Validating metabolic stability via in vitro liver microsome assays, as described in anticonvulsant studies .

Q. How can computational modeling guide the design of this compound analogs with enhanced bioactivity?

Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) influencing receptor binding. Molecular docking with targets like sodium channels (relevant to anticonvulsant activity) should prioritize substituent effects on hydrophobic interactions. For example, the propoxy group may enhance lipophilicity, improving blood-brain barrier penetration .

Q. How do researchers resolve discrepancies in reported biological activities of N-(2,6-dimethylphenyl) benzamides across studies?

Contradictions often arise from assay variability or unaccounted stereochemistry. Best practices include:

  • Standardizing in vivo models (e.g., maximal electroshock seizure tests for anticonvulsant activity) .
  • Validating enantiomeric purity via chiral HPLC, as racemic mixtures can obscure structure-activity relationships.
  • Cross-referencing crystallographic data (e.g., CCDC entries) to confirm molecular conformation .

Q. What in vitro assays are most suitable for evaluating the anticonvulsant potential of this compound?

  • Primary screens : Voltage-gated sodium channel inhibition using patch-clamp electrophysiology.
  • Secondary screens : Neuronal cell viability assays (e.g., SH-SY5Y cells) under glutamate-induced excitotoxicity.
  • Tertiary validation : Hippocampal slice models to assess seizure propagation suppression, as applied to Ameltolide® derivatives .

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